molecular formula C22H23N3O4S2 B2420591 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 868376-14-1

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2420591
CAS No.: 868376-14-1
M. Wt: 457.56
InChI Key: DQRCNACTCPLEIA-FCQUAONHSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • A study by Bobeldijk et al. (1990) describes a high-yield synthesis method for compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide, demonstrating efficient preparation techniques for related chemical structures (Bobeldijk et al., 1990).

Liquid Crystal Synthesis

  • Qingjun (2007) synthesized a novel liquid crystalline compound using methods that could be applicable to the synthesis of this compound, indicating its potential use in creating new materials with specific physical properties (Qingjun, 2007).

Potential in Anticancer Research

  • Gomathi Vellaiswamy and S. Ramaswamy (2017) explored Co(II) complexes of benzamides, which could suggest potential applications of this compound in cancer research, particularly in developing new anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial and Antifungal Potential

  • Deep et al. (2016) synthesized thiazolidinone derivatives and evaluated their antimicrobial and anticancer potentials. Such studies suggest the potential antimicrobial and antifungal applications of this compound (Deep et al., 2016).

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-3-13-25-20-18(29-2)7-6-8-19(20)30-22(25)23-21(26)16-9-11-17(12-10-16)31(27,28)24-14-4-5-15-24/h3,6-12H,1,4-5,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRCNACTCPLEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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